molecular formula C26H22N2O5 B2870676 3-(2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamido)benzoic acid CAS No. 380475-42-3

3-(2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamido)benzoic acid

Cat. No.: B2870676
CAS No.: 380475-42-3
M. Wt: 442.471
InChI Key: UMASFEDIHMXBAY-UHFFFAOYSA-N
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Description

3-(2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamido)benzoic acid is a complex organic compound with a unique structure that includes a cyano group, methoxy groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamido)benzoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the cyano group, the introduction of methoxy groups, and the coupling of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamido)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano and methoxy-substituted benzoic acids, such as:

  • 3-methoxybenzoic acid
  • 4-methylphenylmethoxybenzoic acid

Uniqueness

The uniqueness of 3-(2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamido)benzoic acid lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

3-[[(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-17-6-8-18(9-7-17)16-33-23-11-10-19(13-24(23)32-2)12-21(15-27)25(29)28-22-5-3-4-20(14-22)26(30)31/h3-14H,16H2,1-2H3,(H,28,29)(H,30,31)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMASFEDIHMXBAY-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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